molecular formula C16H23N3O3 B11795374 tert-Butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B11795374
M. Wt: 305.37 g/mol
InChI Key: REHFIJLFNFJERC-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate is a piperazine-based heterocyclic compound featuring a tert-butyl carbamate protecting group and a substituted pyridine moiety. The 5-formyl and 4-methyl substituents on the pyridine ring confer unique electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry for drug discovery, particularly in the synthesis of kinase inhibitors or protease-targeting molecules.

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

tert-butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H23N3O3/c1-12-9-14(17-10-13(12)11-20)18-5-7-19(8-6-18)15(21)22-16(2,3)4/h9-11H,5-8H2,1-4H3

InChI Key

REHFIJLFNFJERC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C=O)N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Starting material : 2-Chloro-4-methyl-5-formylpyridine.

  • Coupling reagent : Boc-protected piperazine.

  • Conditions : Polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) at elevated temperatures.

General Reaction :

2-Chloro-4-methyl-5-formylpyridine+Boc-piperazineK2CO3,ΔDMFTarget Compound\text{2-Chloro-4-methyl-5-formylpyridine} + \text{Boc-piperazine} \xrightarrow[\text{K}2\text{CO}3, \Delta]{\text{DMF}} \text{Target Compound}

Experimental Data

ParameterValueSource
Yield70–85%
Temperature110°C
Reaction Time12–24 hours
SolventDMF
BaseK₂CO₃

Method 2: Sequential Coupling and Formylation

Reaction Scheme

  • Step 1 : Couple Boc-piperazine to 2-chloro-4-methylpyridine.

  • Step 2 : Introduce the formyl group at position 5 via Vilsmeier-Haack formylation .

Step 1 :

2-Chloro-4-methylpyridine+Boc-piperazineK2CO3,ΔDMFtert-Butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate\text{2-Chloro-4-methylpyridine} + \text{Boc-piperazine} \xrightarrow[\text{K}2\text{CO}3, \Delta]{\text{DMF}} \text{tert-Butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate}

Step 2 :

IntermediatePOCl3,DMFVilsmeier ReagentTarget Compound\text{Intermediate} \xrightarrow[\text{POCl}_3, \text{DMF}]{\text{Vilsmeier Reagent}} \text{Target Compound}

Experimental Data

ParameterStep 1Step 2Source
Yield75–90%60–70%
Temperature80–110°C0°C to RT
Reaction Time6–12 hours2–4 hours
Key ReagentsK₂CO₃, DMFPOCl₃, DMF

Advantages and Limitations

  • Advantage : Avoids the need for a pre-formylated pyridine.

  • Limitation : The Vilsmeier reaction requires strict anhydrous conditions and careful temperature control.

Method 3: Oxidation of a Methyl Precursor

Reaction Scheme

  • Starting material : tert-Butyl 4-(4,5-dimethylpyridin-2-yl)piperazine-1-carboxylate.

  • Oxidation : Selective oxidation of the 5-methyl group to formyl using SeO₂ or CrO₃ .

General Reaction :

tert-Butyl 4-(4,5-dimethylpyridin-2-yl)piperazine-1-carboxylateSeO2Dioxane/H2OTarget Compound\text{tert-Butyl 4-(4,5-dimethylpyridin-2-yl)piperazine-1-carboxylate} \xrightarrow[\text{SeO}2]{\text{Dioxane/H}2\text{O}} \text{Target Compound}

Experimental Data

ParameterValueSource
Yield50–65%
TemperatureReflux (100°C)
Reaction Time6–8 hours
Oxidizing AgentSeO₂

Key Considerations

  • Selectivity : Over-oxidation to carboxylic acids is a risk, requiring precise stoichiometry.

  • Toxicity : SeO₂ is highly toxic, necessitating specialized handling.

Comparative Analysis of Methods

MethodStarting Material ComplexityYield (%)PracticalityScalability
1High (requires pre-formylated pyridine)70–85ModerateLimited
2Moderate (uses 2-chloro-4-methylpyridine)60–70HighIndustrial
3Low (uses dimethylpyridine)50–65LowLab-scale

Preferred Method : Method 2 balances yield, scalability, and substrate availability, making it the most industrially viable approach .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in tert-Butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate can undergo oxidation reactions to form carboxylic acids.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.

Medicine: The compound is explored for its potential therapeutic applications, including its role in the development of drugs targeting specific enzymes or receptors involved in various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group and the piperazine ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues of tert-butyl 4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carboxylate, highlighting differences in substituents, synthetic routes, and stability:

Compound Name Substituents on Pyridine/Pyrimidine Ring Molecular Weight (g/mol) Key Synthetic Method Stability Notes Reference
tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate 5-Bromo, 3-cyano 367.22 Pd-catalyzed coupling (BINAP, Cs₂CO₃) Stable under standard conditions
tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate 6-Methoxycarbonyl, 4-methyl 335.38 Buchwald-Hartwig amination (Pd(OAc)₂, BINAP) 61% isolated yield; air-stable
tert-Butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate 2-Cyano, 4-formyl (benzene ring) 341.37 Not explicitly detailed 95% purity; no degradation reported
tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate 5-Hydroxy 279.33 Unspecified Commercial availability; high purity
tert-Butyl 4-(5-chloropyrimidin-2-yl)-2-methylpiperazine-1-carboxylate 5-Chloro (pyrimidine), 2-methyl (piperazine) 326.80 SNAr reaction or metal-mediated coupling Stability data not available

Key Observations:

  • Electronic Effects: The 5-formyl group in the target compound enhances electrophilicity compared to electron-withdrawing groups like bromo or cyano in analogues .
  • Synthetic Accessibility: Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) is a common strategy for piperazine-pyridine derivatives, yielding moderate to high purity (58–95%) depending on substituents .

Stability and Degradation Profiles

  • Acid Sensitivity: Compounds with labile substituents (e.g., triazole-methyl groups in ’s TOZ derivatives) degrade in simulated gastric fluid, whereas tert-butyl-protected piperazines generally exhibit enhanced stability .
  • Thermal Stability: No direct data are available for the target compound, but tert-butyl carbamate-protected analogues (e.g., ) are typically stable at room temperature and require acidic conditions (e.g., TFA) for deprotection.

Q & A

Advanced Research Questions

How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Contradictions (e.g., unexpected NMR peaks) may arise from:

  • Tautomerism : The formyl group in the pyridine ring can exhibit keto-enol tautomerism, altering chemical shifts. Use deuterated solvents (CDCl3) and variable-temperature NMR to stabilize one form .
  • Impurities : LC-MS coupled with preparative HPLC isolates minor impurities. For example, reports 79% yield after silica gel purification, suggesting residual solvents or byproducts require iterative chromatography .
  • Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation when spectral data is ambiguous .

What strategies mitigate low yields in multi-step synthesis of this compound?

Methodological Answer:

  • Stepwise Optimization :
    • Coupling Efficiency : Use activating agents (e.g., HATU) for amide bonds in Boc-protected intermediates, improving yields from 26% to >70% .
    • Protection/Deprotection : Selective Boc removal with HCl in dioxane (4M) avoids piperazine ring degradation .
  • Continuous Flow Systems : Industrial-scale methods () enhance reproducibility via automated temperature/pressure control .

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